
1,3-Difluoro-2-propanol
Overview
Description
1,3-Difluoro-2-propanol (CAS 453-13-4) is a fluorinated secondary alcohol with the molecular formula C₃H₆F₂O and a molecular weight of 96.08 g/mol. It features two fluorine atoms at the 1- and 3-positions of the propane backbone, a hydroxyl group at the 2-position, and a boiling point of 42°C (closed cup) . Its SMILES notation is OC(CF)CF, and it is primarily used in synthesizing 1,3-difluoroacetone, a key intermediate in pesticide production (e.g., Gliftor) . The compound exhibits high flammability, acute toxicity (oral LD₅₀ in rats: 100 mg/kg), and respiratory system-targeting effects . Metabolism involves NAD⁺-dependent alcohol dehydrogenase conversion to 1,3-difluoroacetone, which is further metabolized to the aconitate hydratase inhibitor (-)-erythrofluorocitrate, causing citrate accumulation in kidneys . The antidote 4-methylpyrazole (90 mg/kg) effectively inhibits its toxicity by blocking alcohol dehydrogenase activity .
Preparation Methods
Epichlorohydrin-Based Fluorination
The most widely documented method for synthesizing 1,3-difluoro-2-propanol involves the reaction of epichlorohydrin with fluoride reagents. This approach leverages nucleophilic substitution to replace chlorine atoms with fluorine.
Hydrogen Fluoride-Potassium Fluoride (HF/KF) System
In this method, epichlorohydrin reacts with a mixture of hydrogen fluoride (HF) and potassium fluoride (KF) in diethylene glycol as the solvent. The reaction is conducted under reflux at 118°C, followed by distillation under reduced pressure to isolate the product . Key steps include:
-
Reagent Preparation : A 1:1 molar ratio of HF to KF ensures sufficient fluoride ion availability.
-
Solvent Selection : Diethylene glycol stabilizes intermediates and facilitates homogeneous mixing.
-
Reaction Monitoring : Completion is confirmed by the cessation of HCl gas evolution.
Yield and Purity :
-
Yield : ~70–80% (estimated from analogous fluorination reactions).
-
Purity : >90% after distillation, as indicated by NMR and boiling point consistency .
Potassium Bifluoride (KHF₂) Route
An alternative protocol employs potassium bifluoride (KHF₂) instead of HF/KF. Here, epichlorohydrin and KHF₂ are heated in diethylene glycol at 160–170°C. The reaction proceeds via a two-step mechanism:
-
Ring-Opening : Epichlorohydrin’s epoxide ring opens to form a chlorohydrin intermediate.
-
Fluorination : Sequential substitution of chlorine atoms by fluoride ions occurs at elevated temperatures.
Optimization Insights :
-
Temperature : Higher temperatures (160–170°C vs. 118°C) accelerate substitution but risk side reactions like polymerization.
-
Workup : Distillation under atmospheric pressure minimizes decomposition of the volatile product .
Halogen Exchange via 1,3-Dibromo-1,1-difluoro-2-propanone
A less direct but versatile route involves the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone (3a ) as a precursor, followed by reduction and halogen exchange.
Synthesis of 1,3-Dibromo-1,1-difluoro-2-propanone
This intermediate is prepared via a two-step process:
-
Grignard Reaction : Ethyl 2-bromo-2,2-difluoroacetate reacts with methylmagnesium bromide at −78°C to form 1-bromo-1,1-difluoropropan-2-one (5 ) .
-
Bromination : 5 is treated with bromine (Br₂) in trifluoroacetic acid (TFA) at 40°C, yielding 3a with 80% efficiency .
Critical Parameters :
-
Solvent : TFA enhances electrophilic bromination by protonating carbonyl oxygen.
-
Safety : Handling Br₂ requires strict temperature control to avoid polybromination.
Comparative Analysis of Methods
Method | Starting Material | Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|---|
HF/KF + Epichlorohydrin | Epichlorohydrin | HF, KF, diethylene glycol | 118°C, reflux | 70–80% | Scalable, straightforward | Corrosive reagents, HCl gas generation |
KHF₂ + Epichlorohydrin | Epichlorohydrin | KHF₂, diethylene glycol | 160–170°C, reflux | 65–75% | Avoids HF handling | High temperature risks side reactions |
Halogen Exchange | Ethyl 2-bromo-2,2-difluoroacetate | Br₂, TFA, MeMgBr | −78°C to 40°C | 80% (intermediate) | Versatile intermediate synthesis | Multi-step, unproven final reduction |
Mechanistic and Practical Considerations
Chemical Reactions Analysis
1,3-Difluoro-2-propanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-difluoroacetone.
Reduction: It can be reduced to form 1,3-difluoropropane.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as cyanide, chloride, and fluoride ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include 1,3-difluoroacetone, 1,3-difluoropropane, and various substituted derivatives .
Scientific Research Applications
Organic Synthesis
1,3-Difluoro-2-propanol is widely used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure allows it to serve as a building block for various chemical transformations, including the synthesis of difluoroacetone and other fluorinated alcohols .
Case Study: Synthesis of Difluoroacetone
In one study, this compound was utilized to synthesize 1,3-difluoroacetone through a straightforward reaction pathway. This compound is essential in developing pharmaceuticals and agrochemicals due to its enhanced bioactivity compared to non-fluorinated analogs .
Medicinal Chemistry
The incorporation of fluorine into drug design has been shown to enhance pharmacokinetic properties such as metabolic stability and bioavailability. Research indicates that this compound can be used to synthesize bioactive molecules with improved therapeutic profiles.
Applications in Drug Development
Fluorinated compounds like DFP are crucial in the development of various drugs, including antitumor agents and enzyme inhibitors. Its role as a metabolic poison has also been investigated for potential therapeutic applications against certain diseases .
Toxicological Research
This compound has been studied for its toxicological effects, particularly its mechanism of action as a metabolic poison that disrupts the citric acid cycle. This disruption is primarily due to its inhibition of aconitase, leading to energy depletion in cells .
Case Study: Toxicity Mechanism
A study administered this compound to rats and observed significant accumulation of citrate in the kidneys after a lag phase. The findings suggest that DFP acts similarly to sodium fluoroacetate, highlighting its potential use as a vertebrate pesticide while also necessitating caution due to its toxicity .
Biological Studies
The compound's fluorinated nature makes it valuable for studying enzyme interactions and metabolic pathways involving fluorinated substrates. It has been used in various biological assays to investigate its effects on microbial growth and enzyme activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Mechanism of Action
1,3-Difluoro-2-propanol exerts its toxic effects by disrupting the citric acid cycle. It is metabolized to 1,3-difluoroacetone, which is further converted to (-)-erythro-fluorocitrate. This metabolite inhibits aconitase, an enzyme in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The following table compares 1,3-difluoro-2-propanol with structurally or functionally related fluorinated compounds:
Key Findings:
Structural Impact on Reactivity and Toxicity: Substitution of fluorine with chlorine (e.g., 1-chloro-3-fluoroisopropanol) reduces metabolic conversion to fluorocitrate but retains cross-reactivity in antibody assays . Fluoroacetate (Compound 1080), though structurally distinct, shares a similar toxic metabolite (fluorocitrate) but lacks an effective antidote, making this compound a safer pesticide candidate when 4-methylpyrazole is administered .
Physical and Thermodynamic Properties: this compound’s lower boiling point (42°C vs. 132–165°C for difluoroacetic acid and fluoroacetate) reflects its volatility, necessitating careful handling . Its log P value (0.34) indicates moderate hydrophobicity, aligning with its role in penetrating biological membranes .
Synthetic Utility: In three-component reactions, this compound demonstrates higher reactivity (69% yield for propargyl ethers) compared to sterically hindered alcohols like tert-butanol .
Cross-Reactivity in Immunoassays: Monoclonal antibodies targeting fluoroacetamide (FAM) show negligible cross-reactivity with this compound (<1%), highlighting its structural uniqueness among fluorinated analogs .
Biological Activity
1,3-Difluoro-2-propanol (1,3-DFP) is an organic compound with significant biological activity, primarily recognized for its role as a metabolic poison. This compound has garnered attention in toxicological studies due to its effects on the citric acid cycle, which is critical for cellular energy production.
- Chemical Formula : C₃H₆F₂O
- Molecular Weight : Approximately 96.08 g/mol
- Structure : Contains a hydroxyl group (-OH) and two fluorine atoms attached to the second and third carbon atoms of the propane chain.
This compound disrupts the citric acid cycle by inhibiting the enzyme aconitase, which is essential for converting citrate to isocitrate. This inhibition leads to a decrease in ATP production, resulting in cellular energy depletion and potential cell death. The compound is metabolized to 1,3-difluoroacetone and subsequently to erythrofluorocitrate, which further impacts cellular metabolism and contributes to its toxic effects .
Toxicological Studies
- Metabolic Poison : 1,3-DFP acts as a metabolic poison similar to sodium fluoroacetate, a known rodenticide. Studies indicate that it can lead to fatal outcomes in rodents when administered at specific doses (e.g., 100 mg/kg body weight) due to its interference with the citric acid cycle .
- Accumulation of Metabolites : In animal models, administration of 1,3-DFP resulted in the accumulation of citrate in the kidneys after a lag phase, indicating metabolic disruption .
- Antidotal Research : Research has explored the use of 4-methylpyrazole as an antidote against 1,3-DFP toxicity. When administered prior to exposure, it significantly reduced signs of poisoning and metabolite accumulation .
Case Study 1: Rodent Toxicity
A study involving rats demonstrated that administration of this compound resulted in significant biochemical alterations, including elevated citrate levels in the kidneys and signs of metabolic distress. The study highlighted the potential for using 4-methylpyrazole as a protective agent against these toxic effects .
Case Study 2: Metabolic Pathways
Research has shown that 1,3-DFP disrupts multiple biochemical pathways beyond just the citric acid cycle. Its action can lead to broader metabolic imbalances affecting various cellular functions due to decreased ATP availability.
Summary of Biological Activity
Biological Activity | Description |
---|---|
Metabolic Poison | Disrupts citric acid cycle by inhibiting aconitase |
Toxicity | Causes ATP depletion leading to cell death |
Metabolite Accumulation | Citrate accumulation observed in animal studies |
Potential Antidote | 4-Methylpyrazole shows promise in reducing toxicity |
Q & A
Basic Research Questions
Q. How is 1,3-difluoro-2-propanol synthesized, and what stabilization methods are critical during synthesis?
Answer: this compound is synthesized via nucleophilic substitution reactions, often using fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. A key step involves stabilizing the product against decomposition. Sodium fluoride is commonly added to inhibit unwanted side reactions (e.g., hydrolysis or oxidation) due to the compound’s sensitivity to moisture and heat . Reaction conditions (e.g., 54–55°C under reduced pressure) are optimized to minimize thermal degradation . Purity is confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to verify the absence of byproducts like 1,3-difluoroacetone .
Q. What spectroscopic techniques are used to characterize this compound’s molecular structure?
Answer:
- NMR Spectroscopy: NMR identifies fluorine environments, with distinct peaks for the two equivalent fluorine atoms (δ ~ -120 ppm). NMR confirms the hydroxyl proton (δ ~ 4.5 ppm) and adjacent CH groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 97.07 (CHFO) .
- Infrared (IR) Spectroscopy: Stretching frequencies for -OH (~3300 cm) and C-F bonds (~1100 cm) are key identifiers .
Q. What are the primary applications of this compound in synthetic chemistry?
Answer:
- Fluorination Reactions: Acts as a solvent and fluorinating agent due to its stability and ability to stabilize reactive intermediates (e.g., carbocations in SN1 reactions) .
- Chiral Auxiliary: Its stereogenic center enables asymmetric synthesis of fluorinated compounds. For example, it induces enantioselectivity in Grignard reactions by coordinating to metal catalysts .
- Precursor to 1,3-Difluoroacetone: Oxidized using pyridinium chlorochromate (PCC) under mild conditions, yielding a ketone critical in agrochemical synthesis .
Advanced Research Questions
Q. How does this compound induce toxicity, and what experimental models are used to study its metabolic pathways?
Answer: Mechanism: The compound is metabolized sequentially:
Alcohol Dehydrogenase (ADH) Oxidation: Converts it to 1,3-difluoroacetone, which inhibits mitochondrial aconitase via (-)-erythro-fluorocitrate formation, disrupting the Krebs cycle and causing citrate accumulation .
Microsomal Defluorination: CYP450 enzymes release fluoride ions, contributing to renal and respiratory toxicity .
Experimental Models:
- In Vivo Rat Studies: Administer 100 mg/kg body weight, then measure citrate levels in kidney homogenates via HPLC. A 3-hour lag phase precedes citrate accumulation .
- In Vitro Assays: Incubate liver microsomes with NADPH and this compound to quantify fluoride ions using ion-selective electrodes .
Q. How can 4-methylpyrazole (fomepizole) serve as an antidote for this compound poisoning?
Answer: 4-Methylpyrazole inhibits both ADH and CYP450 enzymes:
- ADH Inhibition: Prevents oxidation to 1,3-difluoroacetone, blocking fluorocitrate synthesis. Dose: 90 mg/kg administered 2 hours prior to exposure in rat models .
- CYP450 Suppression: Reduces defluorination, mitigating fluoride ion release. Piperonyl butoxide (a CYP inhibitor) corroborates this mechanism .
Experimental Validation: Co-administration with 4-methylpyrazole eliminates citrate accumulation and fluorocitrate detection in urine, confirmed via LC-MS .
Q. How do researchers resolve contradictions in reported metabolic pathways of this compound?
Answer: Discrepancies (e.g., variable lag phases in citrate accumulation) are addressed via:
- Enzyme Induction Studies: Pre-treating rats with phenobarbital (CYP450 inducer) accelerates defluorination, shortening the lag phase from 3 hours to <1 hour .
- Kinetic Isotope Labeling: Use -labeled this compound to trace metabolic intermediates via tandem MS, distinguishing ADH vs. CYP450 contributions .
- Cross-Species Comparisons: Human liver microsomes show lower CYP450 activity than rats, explaining species-specific toxicity profiles .
Q. What role does this compound play in designing fluorinated pharmaceuticals?
Answer:
- Prodrug Synthesis: Its hydroxyl group is esterified with carboxylic acid drugs to enhance lipophilicity and blood-brain barrier penetration. Hydrolysis in vivo releases the active drug .
- Fluorinated Scaffolds: Used in kinase inhibitors (e.g., JAK2/STAT3 pathway) to improve binding affinity. Molecular docking studies show fluorine’s electronegativity stabilizes ligand-receptor interactions .
- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life. Comparative studies with non-fluorinated analogs show 3-fold longer in vivo persistence .
Properties
IUPAC Name |
1,3-difluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLUGWWIOGCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060009 | |
Record name | 1,3-Difluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-13-4 | |
Record name | 1,3-Difluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Difluoro-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoro-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Difluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Difluoro-2-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZM2LQG7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.